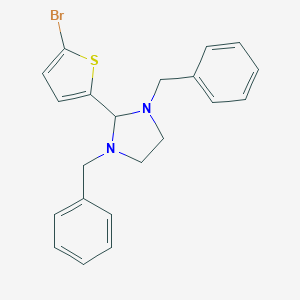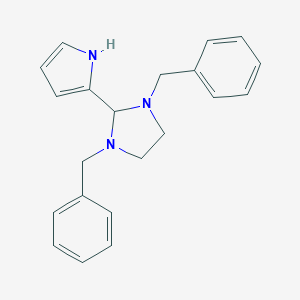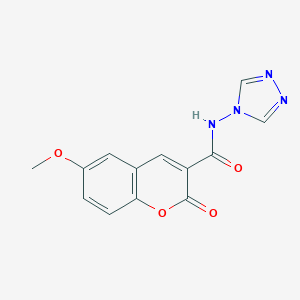
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
Applications De Recherche Scientifique
Hsp90 Inhibitors
“1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine” has been identified as a novel inhibitor of Hsp90 (Heat shock protein 90), a protein involved in various processes in cancer occurrence and development . This compound showed high binding affinity to Hsp90α and strong anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) .
Anti-Cancer Activity
This compound significantly down-regulated the expression level of Her2, a client protein of Hsp90, resulting in the cytotoxicity of these novel Hsp90 inhibitors . This indicates its potential as an anti-cancer agent.
Molecular Docking Studies
Molecular docking studies have shown that these novel Hsp90 inhibitors bind to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This provides valuable insights into the mechanism of action of these compounds.
Suzuki Cross-Coupling Reaction
“1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine” can be synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction tolerates a wide range of electron donating and withdrawing functional groups .
Density Functional Theory (DFT) Studies
DFT investigations on all synthesized molecules were performed to explore the reactivity and reacting sites of all derivatives . This helps in understanding the structural properties of the compound.
Pharmaceutical Potential
Computational studies of synthesized derivatives were carried out to determine their pharmaceutical potential . This can guide the development of new drugs based on this compound.
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-20-12-11-19(25-20)21-23(15-17-7-3-1-4-8-17)13-14-24(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCXQXCPGDQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)Br)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)
![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)



![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)